molecular formula C19H18FN3O4S B3411623 5-fluoro-2-methoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide CAS No. 920399-51-5

5-fluoro-2-methoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No. B3411623
CAS RN: 920399-51-5
M. Wt: 403.4 g/mol
InChI Key: XBSFKLLQXNXAIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-2-methoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide involves the inhibition of specific enzymes and signaling pathways that are involved in various physiological processes. For example, in cancer cells, this compound inhibits the activity of the enzyme carbonic anhydrase IX, which is involved in the regulation of pH in the tumor microenvironment. In neurodegenerative diseases, this compound inhibits the activity of the enzyme monoamine oxidase B, which is involved in the breakdown of dopamine in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific enzyme or signaling pathway that is targeted. In cancer cells, this compound can induce cell death and inhibit tumor growth. In neurodegenerative diseases, it can increase the levels of dopamine in the brain and improve cognitive function. In cardiovascular research, it can improve cardiac function and reduce blood pressure.

Advantages and Limitations for Lab Experiments

The advantages of using 5-fluoro-2-methoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide in lab experiments include its unique chemical structure, specificity for certain enzymes and signaling pathways, and potential applications in various fields. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 5-fluoro-2-methoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide. One direction is to further explore its potential applications in cancer research, neuroscience, and cardiovascular research. Another direction is to study its potential side effects and toxicity in greater detail. Additionally, researchers could explore the synthesis of analogs of this compound to improve its specificity and potency. Finally, researchers could investigate the use of this compound in combination with other drugs or therapies to enhance its therapeutic potential.

Scientific Research Applications

5-fluoro-2-methoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and cardiovascular research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. In neuroscience, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular research, it has been studied for its potential use in treating hypertension and heart failure.

properties

IUPAC Name

5-fluoro-2-methoxy-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4S/c1-26-17-9-7-15(20)13-18(17)28(24,25)21-11-12-27-19-10-8-16(22-23-19)14-5-3-2-4-6-14/h2-10,13,21H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSFKLLQXNXAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-fluoro-2-methoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
5-fluoro-2-methoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
5-fluoro-2-methoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
5-fluoro-2-methoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
5-fluoro-2-methoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
5-fluoro-2-methoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.